REACTION_CXSMILES
|
Cl.C(OC([NH:9][CH2:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]([CH:19]2[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]2)=[O:18])=[CH:13][CH:12]=1)=O)(C)(C)C>O1CCOCC1.ClCCl>[CH:19]1([C:17]([C:14]2[CH:15]=[CH:16][C:11]([CH2:10][NH2:9])=[CH:12][CH:13]=2)=[O:18])[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
N-(tert-butoxycarbonyl)-4-cyclohexanecarbonyl-benzylamine
|
Quantity
|
197 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)C1CCCCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir the mixture at ambient temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
partition the residue between dichloromethane and saturated aqueous NaHCO3
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous phase twice with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the combined organic extracts over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C(=O)C1=CC=C(CN)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 125 mg | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |